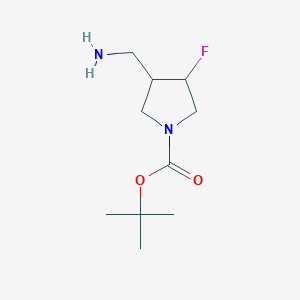

Tert-butyl 3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C10H19FN2O2 |

|---|---|

Molecular Weight |

218.27 g/mol |

IUPAC Name |

tert-butyl 3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(4-12)8(11)6-13/h7-8H,4-6,12H2,1-3H3 |

InChI Key |

WWJQJSHXCBBXRO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)F)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.

Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction of the compound can lead to the formation of amines or other reduced products.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthesis of Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

Catalysis: It can be used as a ligand in catalytic reactions to enhance selectivity and efficiency.

Biology:

Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies.

Medicine:

Drug Development: Its structural features make it a valuable scaffold for designing new drugs with improved pharmacokinetic properties.

Industry:

Material Science: The compound can be used in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. The aminomethyl group can participate in nucleophilic or electrophilic reactions, further modulating the compound’s activity. The tert-butyl ester group increases the compound’s lipophilicity, facilitating its passage through biological membranes and enhancing its bioavailability .

Comparison with Similar Compounds

The following analysis compares tert-butyl 3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate with structurally analogous pyrrolidine derivatives, focusing on substituent effects, stereochemistry, and applications.

Structural and Functional Group Comparisons

Key Observations :

- Fluorine Substitution: The 4-fluoro group in the target compound reduces metabolic oxidation compared to non-fluorinated analogs, a common strategy in lead optimization .

- Stereochemistry : The (2S,4R) isomer (CAS 1138324-46-5) demonstrates distinct biological activity due to its spatial arrangement, highlighting the importance of stereochemical control in drug design .

- Hydrophilicity vs. Lipophilicity : Compounds like the difluoro-hydroxymethyl derivative (CAS 2607831-43-4) exhibit improved aqueous solubility, whereas trifluoromethylated analogs (e.g., CAS 1052713-78-6) prioritize membrane permeability .

Physicochemical and Spectroscopic Data

Notes:

- The Boc group (δ ~1.42 ppm in ¹H-NMR) is a consistent feature across analogs.

- Fluorine atoms induce characteristic upfield/downfield shifts in NMR and influence MS fragmentation patterns .

Biological Activity

Tert-butyl 3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H18FN3O2

- Molecular Weight : 241.29 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Properties : Preliminary findings indicate that it may inhibit the proliferation of cancer cells, particularly in specific tumor types.

- Neuroprotective Effects : Research indicates possible neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The biological effects of this compound are likely mediated through its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of enzymes involved in critical cellular processes, such as DNA replication and protein synthesis.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, particularly against Staphylococcus aureus and Escherichia coli.

Anticancer Properties

In vitro studies conducted on various cancer cell lines demonstrated that this compound inhibited cell growth with IC50 values ranging from 5 to 15 µM. Notably, it exhibited the highest potency against colorectal cancer cells (HCT116), suggesting its potential as a lead compound for further development.

Neuroprotective Effects

Research published in Neuroscience Letters explored the neuroprotective effects of the compound in a mouse model of neurodegeneration. The administration of this compound resulted in reduced neuronal loss and improved cognitive function, indicating its potential role in treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, a comparison with structurally similar compounds is essential:

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate, and what reaction conditions are optimal?

The synthesis typically involves multi-step protocols starting from piperidine derivatives. A common method includes:

- Starting Material : tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate (or analogous precursors) .

- Reagents : Sodium azide (NaN₃) and sodium iodide (NaI) for introducing the aminomethyl group via nucleophilic substitution .

- Conditions : Reactions in dimethyl sulfoxide (DMSO) at 130°C to promote efficient conversion . Post-reaction purification via recrystallization or chromatography ensures high purity.

Q. What analytical techniques are essential for characterizing this compound and confirming its structural integrity?

Key methods include:

Q. What safety precautions are critical when handling this compound?

- PPE : Gloves, respiratory protection, and eye/face shields to avoid inhalation or contact .

- Ventilation : Use fume hoods due to potential irritancy and toxicity risks .

- Emergency Measures : Immediate access to eye wash stations and decontamination protocols .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when introducing the aminomethyl group, and what side reactions may occur?

Yield optimization requires:

- Catalyst Screening : Testing phase-transfer catalysts or metal catalysts to enhance reaction efficiency .

- Temperature Control : Maintaining 130°C in DMSO minimizes byproducts like elimination or over-alkylation .

- Side Reactions : Monitor for azide intermediates (potential explosive hazards) and undesired fluorination . Advanced quenching protocols (e.g., gradual acid addition) mitigate risks .

Q. How can NMR spectroscopy resolve challenges in characterizing diastereomers or rotamers of this compound?

Q. What strategies are recommended for designing bioactivity studies targeting enzyme or receptor interactions?

- Molecular Docking : Use the compound’s 3D structure (e.g., InChIKey-derived coordinates) to predict binding affinity with targets like neuraminidase .

- Fluorine Labeling : Leverage isotopes for PET imaging to track target engagement in vivo .

- In Vitro Assays**: Test inhibitory activity against enzymatic targets (e.g., proteases) using fluorogenic substrates .

Q. How should researchers address contradictions in reported synthetic yields or reaction conditions?

- DOE (Design of Experiments) : Systematically vary parameters (solvent polarity, temperature) to identify optimal conditions .

- Mechanistic Studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., tert-butyl 4-(3-aminopropyl)pyrrolidine derivatives) to identify trends .

Methodological Tables

Q. Table 1. Comparative Synthetic Routes

Q. Table 2. Key NMR Assignments

| Proton Position | δ (ppm) | δ (ppm) |

|---|---|---|

| Fluorinated C4 | 4.2–4.5 (m) | 95–100 (d, ) |

| Aminomethyl CH₂ | 2.8–3.1 (t) | 45–50 |

| tert-Butyl C(CH₃)₃ | 1.4 (s) | 28–30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.